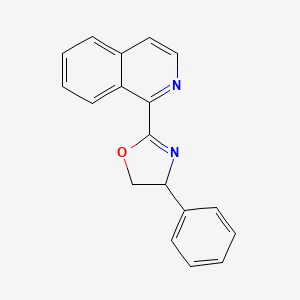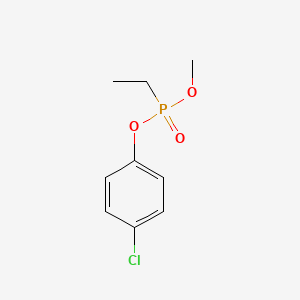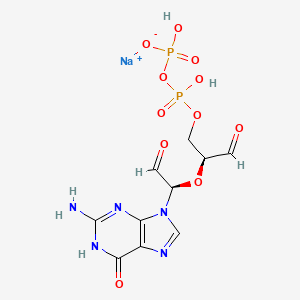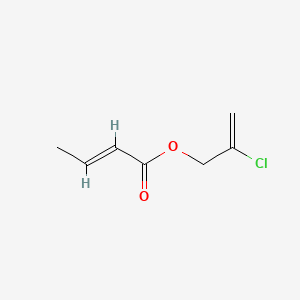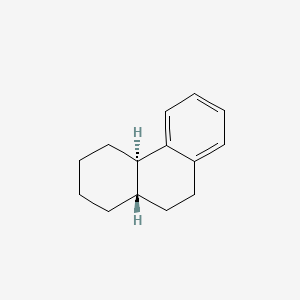
trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene typically involves the hydrogenation of phenanthrene under specific conditions. This process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas . The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Further reduction of this compound can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2
Substitution: Halogens (e.g., Br2, Cl2), Alkyl halides (e.g., CH3Cl)
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is used as a precursor in the synthesis of more complex polycyclic compounds. It serves as a model compound for studying hydrogenation reactions and the behavior of polycyclic hydrocarbons under various conditions .
Biology and Medicine: In biological research, this compound is used to study the interactions of polycyclic hydrocarbons with biological systems. It can be employed in the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxygenated derivatives . In reduction reactions, hydrogen atoms are added to the molecule, resulting in more saturated hydrocarbons . Substitution reactions involve the replacement of hydrogen atoms with other functional groups, altering the chemical properties of the compound .
Comparaison Avec Des Composés Similaires
cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A stereoisomer with a different spatial arrangement of hydrogen atoms.
Phenanthrene: The parent compound from which trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is derived.
Dehydroabietic acid: A related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interactions with other molecules, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
20480-67-5 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(4aR,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |
Clé InChI |
KFGROPZLGDSAPK-GXTWGEPZSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C23 |
SMILES canonique |
C1CCC2C(C1)CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



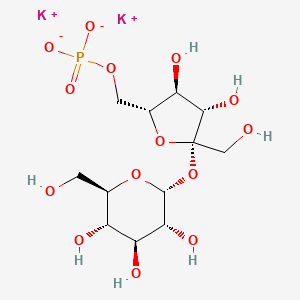
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
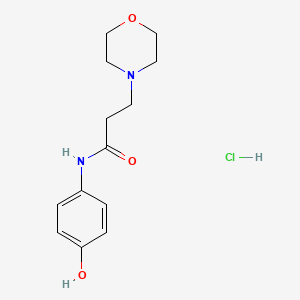
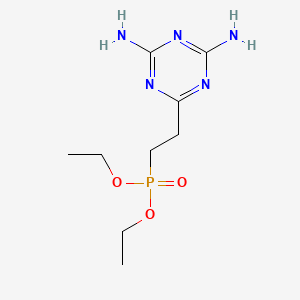
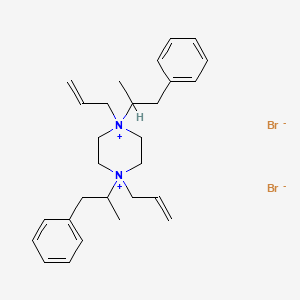
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
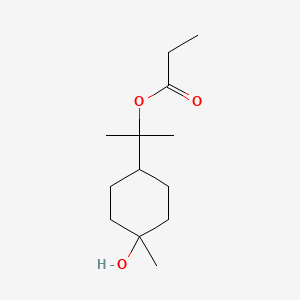
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
